ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate
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Overview
Description
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of starting materials such as piperidine derivatives and ethyl esters. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. For example, one method involves the reaction of a piperidine derivative with an ethyl ester in the presence of a base and a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce a dehydroxylated piperidine derivative. Substitution reactions can result in the formation of various ester derivatives with different functional groups.
Scientific Research Applications
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate include:
- (2R,4R,5R)-2-ethyl-1,1,4,5-tetramethylspiro[2.2]pentane
- 1-[(2R,4R,5R)-5-(Aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (2R,4R,5R)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
InChI Key |
QZLKVVIHGBWBFH-PRJMDXOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](NC[C@@H]1O)C |
Canonical SMILES |
CCOC(=O)C1CC(NCC1O)C |
Origin of Product |
United States |
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